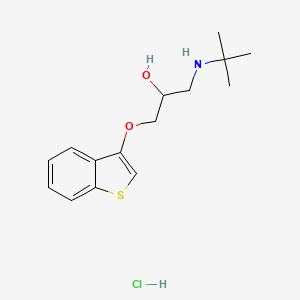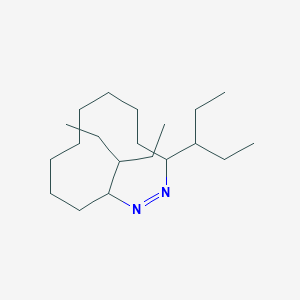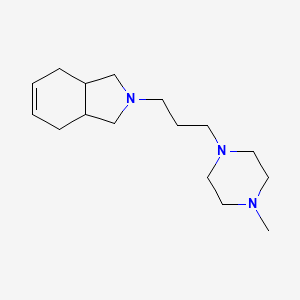
1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group, a methyl group, and a nitropyridinyl group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Substitution Reactions: The chlorophenyl and nitropyridinyl groups are introduced through nucleophilic substitution reactions. For instance, 4-chlorobenzyl chloride can react with piperazine to form the chlorophenyl-piperazine intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for developing drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine include:
1-(4-Bromophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
1-(4-Chlorophenyl)-2-methyl-4-(3-aminopyridin-4-yl)piperazine:
1-(4-Chlorophenyl)-2-methyl-4-(3-nitrobenzyl)piperazine: The pyridine ring is replaced with a benzyl group, changing its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
78069-99-5 |
|---|---|
Molekularformel |
C16H17ClN4O2 |
Molekulargewicht |
332.78 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine |
InChI |
InChI=1S/C16H17ClN4O2/c1-12-11-19(15-6-7-18-10-16(15)21(22)23)8-9-20(12)14-4-2-13(17)3-5-14/h2-7,10,12H,8-9,11H2,1H3 |
InChI-Schlüssel |
JNWGJRQWMZFPIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=NC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



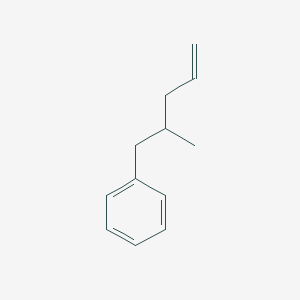
![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)

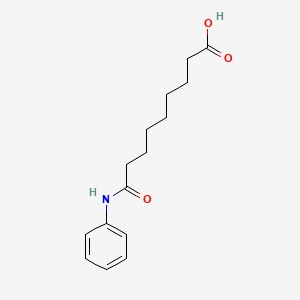
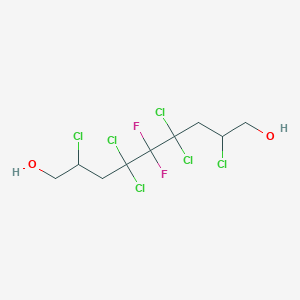
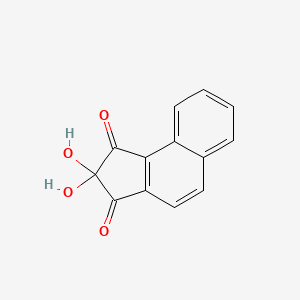
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)

![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
